

Chemical Structure and Nomenclature Comparison

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Compound Focus: 4-acetoxy EPT

CAS No.: 2750249-90-0

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4-AcO-EPT belongs to a class of synthetic tryptamines characterized by a 4-acetoxy group on the indole ring and specific substitutions on the terminal amine. The following table compares its structure to related compounds [1].

| Compound Name | Common Abbreviation | N-Substituents (R1, R2) | 4-Position Substituent | Molecular Formula | Molecular Weight (g/mol) |
|--------------------------------------|---------------------|-------------------------|--------------------------------|---|--------------------------|
| Psilocin | 4-HO-DMT | Methyl, Methyl | Hydroxy (-OH) | C ₁₂ H ₁₆ N ₂ O | 204.27 |
| 4-Acetoxy-N,N-dimethyltryptamine | 4-AcO-DMT | Methyl, Methyl | Acetoxy (-OCOCH ₃) | C ₁₄ H ₁₈ N ₂ O ₂ | 246.31 |
| 4-Acetoxy-N-methyl-N-ethyltryptamine | 4-AcO-MET | Methyl, Ethyl | Acetoxy (-OCOCH ₃) | C ₁₅ H ₂₀ N ₂ O ₂ | 260.34 |
| 4-Acetoxy-N-ethyl-N-propyltryptamine | 4-AcO-EPT | Ethyl, Propyl | Acetoxy (-OCOCH ₃) | C ₁₇ H ₂₄ N ₂ O ₂ | 288.39 [2] |
| 4-Acetoxy-N,N-dipropyltryptamine | 4-AcO-DPT | Propyl, Propyl | Acetoxy (-OCOCH ₃) | C ₁₈ H ₂₆ N ₂ O ₂ | 302.42 |

Pharmacology and Functional Activity In Vitro

A 2020 study investigated the structure-activity relationships of various 4-substituted tryptamines using **calcium mobilization assays** in cells expressing human 5-HT2 receptors [1]. The following table summarizes key in vitro findings, showing how N-alkyl substitution influences receptor activity. Values are presented as Mean \pm SEM where available [1].

| Compound Name | 5-HT2A (h) pEC50 | 5-HT2A (h) Emax (% 5-HT) | 5-HT2B (h) pEC50 | 5-HT2B (h) Emax (% 5-HT) | 5-HT2C (h) pEC50 | 5-HT2C (h) Emax (% 5-HT) |
|---------------------|-----------------------------------|----------------------------------|-----------------------------------|----------------------------------|-----------------------------------|----------------------------------|
| Psilocin (4-HO-DMT) | 7.75 \pm 0.04 | 89.9 \pm 1.1 | 7.87 \pm 0.05 | 97.8 \pm 1.5 | 7.85 \pm 0.04 | 66.9 \pm 1.2 |
| 4-AcO-DMT | 6.61 \pm 0.05 | 90.7 \pm 1.8 | 6.56 \pm 0.04 | 95.9 \pm 1.7 | 6.83 \pm 0.06 | 69.3 \pm 2.1 |
| 4-HO-EPT | 7.66 \pm 0.04 | 89.7 \pm 1.3 | 7.77 \pm 0.05 | 96.7 \pm 1.6 | 7.48 \pm 0.05 | 70.8 \pm 1.8 |
| 4-AcO-EPT | 6.56 \pm 0.05 | 90.7 \pm 1.9 | 6.56 \pm 0.05 | 97.6 \pm 1.8 | 6.61 \pm 0.06 | 73.6 \pm 2.3 |
| 4-HO-DPT | 7.(^a) | - | - | - | - | - |
| 4-AcO-DPT | 6.44 \pm 0.05 | 92.3 \pm 2.0 | 6.46 \pm 0.05 | 99.3 \pm 1.9 | 6.26 \pm 0.06 | 75.3 \pm 2.5 |

Note: pEC50 is the negative logarithm of the half-maximal effective concentration; a higher value indicates greater potency. Emax is the maximal efficacy, expressed as a percentage of the response to the natural agonist serotonin (5-HT). h = human receptor. (^a) The study reported data for 4-HO-DPT but did not provide a specific pEC50 value in the abstract content.

Behavioral Activity and Prodrug Potential In Vivo

The **head-twitch response (HTR)** in mice is a behavioral proxy for 5-HT_{2A} receptor activation and psychedelic effects in humans [1]. The following table compares the in vivo HTR potency of 4-AcO-EPT with its analogs [1].

| Compound Name | HTR ED ₅₀ (μmol/kg) | 95% Confidence Interval (μmol/kg) |
|---------------------|--------------------------------|-----------------------------------|
| Psilocin (4-HO-DMT) | 0.51 | (0.30-0.86) |
| 4-AcO-DMT | 0.66 | (0.51-0.86) |
| 4-HO-EPT | 1.13 | (0.72-1.78) |
| 4-AcO-EPT | 1.20 | (0.81-1.78) |
| 4-HO-DPT | 1.86 | (1.15-3.02) |
| 4-AcO-DPT | 1.41 | (0.95-2.10) |

Note: ED₅₀ is the effective dose that produces a head-twitch response in 50% of the animals. A lower ED₅₀ indicates higher in vivo potency.

Experimental Protocols for Key Assays

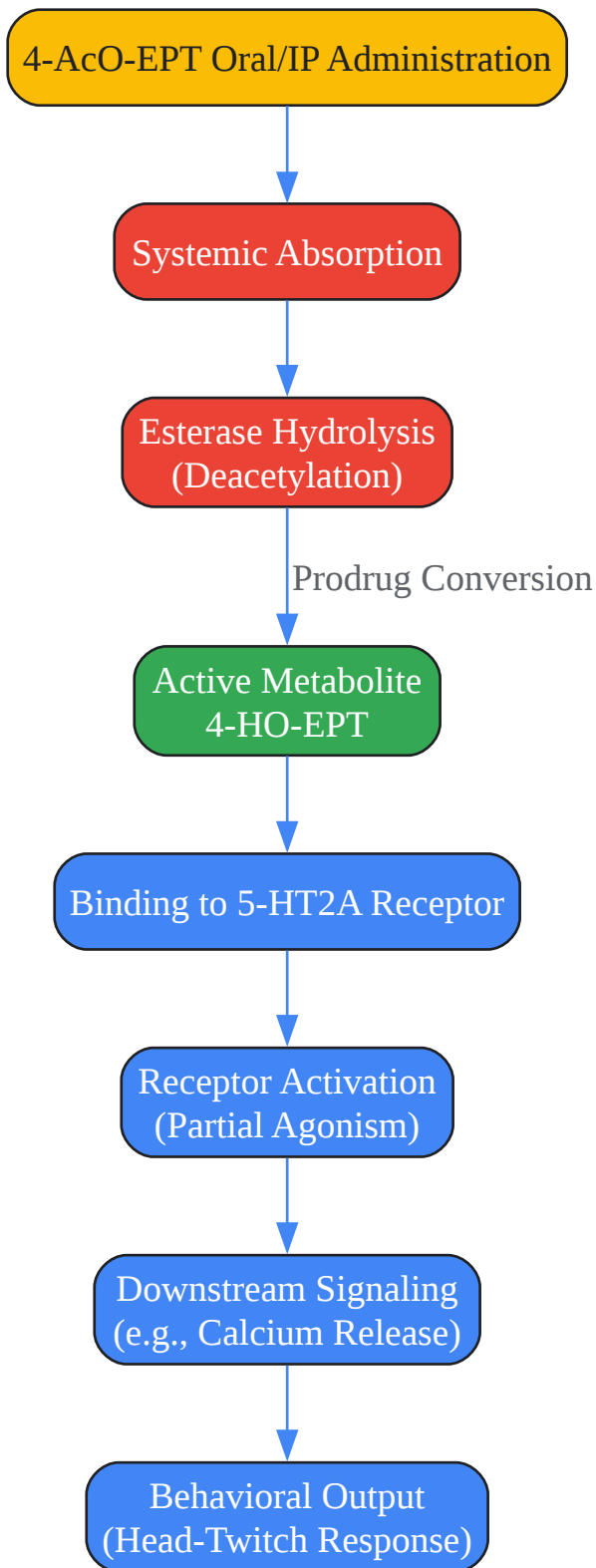
For researchers to replicate findings, here are the detailed methodologies from the cited study [1].

- **Calcium Mobilization Assay:** This in vitro protocol measures functional receptor activity.
 - **Cell Culture:** HEK293 cells stably expressing human 5-HT_{2A}, 5-HT_{2B}, or 5-HT_{2C} receptors are cultured.
 - **Dye Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluorescent Imaging Plate Reader (FLIPR) dye).
 - **Compound Application:** Test compounds are applied to the cells in a concentration-dependent manner.
 - **Measurement:** The increase in intracellular calcium-induced fluorescence is measured using a fluorometric imaging plate reader (FLIPR).
 - **Data Analysis:** Concentration-response curves are generated, and parameters like pEC₅₀ and E_{max} are calculated.

- **Head-Twitch Response (HTR) in Mice:** This in vivo protocol assesses 5-HT_{2A}-mediated behavioral effects.
 - **Subjects:** Male C57BL/6J mice (6-8 weeks old) are housed in a controlled environment.
 - **Drug Administration:** Test compounds are dissolved in saline or a vehicle containing 5 mM tartaric acid and administered intraperitoneally (IP) at a volume of 5 mL/kg.
 - **Behavioral Observation:** Following injection, mice are placed individually into clear observation chambers.
 - **Quantification:** The number of head twitches is counted by a trained observer, or by automated video tracking software, for a set period (e.g., 20 minutes post-injection).
 - **Dose-Response:** A dose-response curve is plotted, and the ED₅₀ value is determined using appropriate statistical software.

Mechanism of Action and Metabolic Pathway

4-AcO-EPT and other 4-acetoxy tryptamines are believed to act primarily as **partial agonists** at the **5-HT_{2A} serotonin receptor** [3] [1]. A key hypothesis for 4-acetoxy compounds is that they function as **prodrugs** for their active 4-hydroxy counterparts (e.g., 4-AcO-EPT for 4-HO-EPT), being rapidly hydrolyzed by serum esterases in vivo [3] [1]. The diagram below illustrates this proposed metabolic pathway and receptor activation.



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Research Summary and Conclusions

For research and development professionals, the key takeaways are:

- **Structural Influence:** The **N-ethyl-N-propyl** substitution in 4-AcO-EPT results in a pharmacological profile distinct from simpler analogs like 4-AcO-DMT (N,N-dimethyl), particularly showing a noticeable drop in 5-HT_{2C} receptor potency [1].
- **Prodrug Evidence:** The minimal difference in **in vivo potency (HTR ED50)** between 4-AcO-EPT and its deacetylated analog, 4-HO-EPT, strongly supports the hypothesis that 4-AcO-EPT acts primarily as a prodrug, likely hydrolyzed in vivo to the active 4-hydroxy compound [1].
- **Research Status:** It is critical to note that 4-AcO-EPT has **very little history of human usage**, and its toxicity and pharmacokinetics in humans remain unstudied [3]. It is used solely as a research chemical.

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References

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